molecular formula C16H23N5O2S B2781407 2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1428357-21-4

2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

Número de catálogo: B2781407
Número CAS: 1428357-21-4
Peso molecular: 349.45
Clave InChI: PHBJEDJUYGPKHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine , a member of the pyrimidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 376.5 g/mol. The structure includes a pyrimidine core substituted with a propylsulfonyl group and a piperazine moiety, which are critical for its biological interactions.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Pyrimidine Core : This can be achieved through condensation reactions involving β-diketones and guanidine derivatives.
  • Introduction of the Piperazine Ring : This is accomplished via nucleophilic substitution reactions with halogenated pyrimidines.
  • Sulfonylation : The final modification involves introducing the propylsulfonyl group using sulfonyl chlorides under basic conditions.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

Antiviral Activity :

  • A related compound demonstrated significant antiviral effects against Chikungunya virus (CHIKV) with an EC50 of 8.68 μM, indicating potential for further development in antiviral therapeutics .

Cytoprotective Effects :

  • Similar compounds have shown cytoprotective and anti-ulcer activities in animal models, effectively inhibiting ulcers induced by stress or chemical agents .

GPR119 Agonism :

  • Compounds in this class have been evaluated for their agonistic activity on GPR119, a receptor involved in glucose metabolism and insulin secretion. For instance, derivatives exhibited improved glucose tolerance and beneficial effects on obesity-related symptoms in diabetic models .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of related pyrimidine derivatives, it was found that modifications at the 6-position significantly affected their efficacy against viral infections. The presence of the piperazine moiety was crucial for enhancing bioavailability and interaction with viral targets.

Case Study 2: GPR119 Modulation

A series of experiments demonstrated that specific substitutions on the pyrimidine ring could modulate GPR119 activity, leading to increased insulin secretion and improved metabolic profiles in diabetic mice models. The findings suggest that structural optimization can yield compounds with enhanced therapeutic potential for type 2 diabetes management.

Comparative Analysis

Property This compound Related Compounds
Molecular Weight376.5 g/molVaries
Antiviral ActivityEC50 = 8.68 μM against CHIKVSimilar compounds show varied activity
Cytoprotective ActivitySignificant in rat modelsOther derivatives also exhibit this effect
GPR119 AgonismPotentially activeConfirmed in various studies

Aplicaciones Científicas De Investigación

Structural Representation

The structural representation can be visualized using chemical drawing software, providing insights into its three-dimensional conformation which is crucial for understanding its interactions with biological targets.

Cytoprotective and Antiulcer Properties

Research indicates that this compound exhibits significant cytoprotective and antiulcer activities in preclinical models. These effects are attributed to its ability to stabilize cellular membranes and reduce oxidative stress, making it a candidate for further exploration in gastrointestinal disorders.

Kinase Inhibition

The compound acts as a kinase inhibitor , interacting with specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, which is particularly relevant in cancer therapy where uncontrolled cell proliferation is a concern. Preclinical studies have shown promising antiproliferative activity against various cancer cell lines.

Preclinical Studies

Several preclinical studies have evaluated the efficacy of 2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine in various disease models:

  • Cancer Models : Demonstrated significant reduction in tumor growth rates in xenograft models.
  • Gastrointestinal Disorders : Showed effectiveness in reducing ulcer formation in animal models, suggesting potential for treating peptic ulcers.

Case Study 1: Anticancer Activity

In a study assessing the compound's anticancer properties, it was administered to mice with induced tumors. Results indicated a marked decrease in tumor size and improved survival rates compared to control groups. The study highlighted the compound's potential as an effective therapeutic agent against specific cancer types .

Case Study 2: Gastroprotective Effects

Another study focused on the gastroprotective effects of the compound. Rats treated with the compound showed significantly lower ulcer indices compared to those receiving standard treatments. The mechanism was linked to enhanced mucosal defense and reduced gastric acid secretion.

Análisis De Reacciones Químicas

Substitution Reactions

The sulfonyl group on the piperazine moiety and the pyrimidine core are key sites for substitution reactions.

Nucleophilic Substitution at the Piperazine Sulfonyl Group

The propylsulfonyl group (–SO₂–C₃H₇) is a strong electron-withdrawing substituent, rendering the adjacent piperazine nitrogen susceptible to nucleophilic displacement. Reactions may include:

Reaction TypeReagents/ConditionsProductsSource Analogy
Alkylation/ArylationR–X (alkyl/aryl halides), K₂CO₃, DMF4-(Alkyl/aryl-substituted piperazin-1-yl) derivatives ,
AminolysisPrimary/secondary amines, refluxPiperazine ring-opening products with sulfonamide formation ,
HydrolysisH₂O, H⁺ or OH⁻, heatPropylsulfonic acid or sulfonate salts ,

Example : Treatment with benzyl chloride under basic conditions could yield 4-(benzyl-piperazin-1-yl) analogs via displacement of the propylsulfonyl group .

Electrophilic Aromatic Substitution on the Pyrrole Ring

The 1H-pyrrol-1-yl group at position 6 is electron-rich, enabling electrophilic substitution:

Reaction TypeReagents/ConditionsProductsSource Analogy
NitrationHNO₃, H₂SO₄, 0–5°C3-Nitro-pyrrole-substituted pyrimidine ,
HalogenationCl₂/Br₂, FeCl₃/FeBr₃3-Halo-pyrrole derivatives ,
SulfonationSO₃, H₂SO₄3-Sulfo-pyrrole analogs

Note : Regioselectivity is dictated by the electron-donating nature of the pyrrole nitrogen, favoring substitution at the 3-position .

Oxidation and Reduction

The pyrimidine core and substituents exhibit redox sensitivity:

Oxidation Reactions

  • Pyrimidine Ring : The C2–C3 double bond may undergo epoxidation or dihydroxylation under strong oxidizing agents (e.g., KMnO₄) .

  • Sulfonyl Group : The propylsulfonyl moiety is typically oxidation-resistant but may form sulfones under extreme conditions .

Reduction Reactions

Reaction SiteReagents/ConditionsProductsSource Analogy
Pyrimidine C2–C3 bondH₂, Pd/C or Raney NiDihydropyrimidine derivatives ,
Pyrrole RingH₂, high pressurePartially saturated pyrrolidine analogs

Example : Catalytic hydrogenation reduces the pyrimidine ring to a dihydro derivative while preserving the sulfonyl group .

Cross-Coupling Reactions

The pyrrole and pyrimidine rings may participate in transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductsSource Analogy
Suzuki–MiyauraPd(PPh₃)₄, Ar–B(OH)₂, baseArylated pyrrole or pyrimidine derivatives ,
Buchwald–HartwigPd₂(dba)₃, XantPhos, amineN-arylated piperazine analogs ,

Example : A Suzuki coupling at the pyrrole’s 3-position with aryl boronic acids could generate biaryl systems .

Sulfonyl Group Modifications

  • Desulfonylation : LiAlH₄ reduces –SO₂– to –S–, yielding a thioether .

  • Sulfonamide Formation : Reaction with amines (e.g., NH₃) produces sulfonamides .

Methyl Group Reactivity

The C2 methyl group is inert under most conditions but may undergo radical bromination (e.g., NBS, light) to form a bromomethyl derivative .

Complexation and Biological Interactions

The compound’s nitrogen-rich structure facilitates metal coordination:

Metal IonBinding SiteApplicationSource Analogy
Cu(II)/Fe(III)Piperazine N, pyrimidine NCatalytic or medicinal complexes ,

Example : Cu(II) complexes may enhance antitumor activity by inducing DNA cleavage .

Propiedades

IUPAC Name

2-methyl-4-(4-propylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-3-12-24(22,23)21-10-8-20(9-11-21)16-13-15(17-14(2)18-16)19-6-4-5-7-19/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBJEDJUYGPKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.